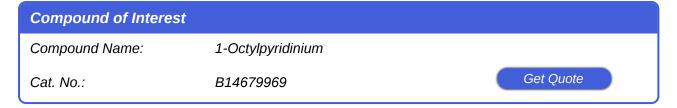


physicochemical properties of 1-octylpyridinium based ionic liquids

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An In-depth Technical Guide to the Physicochemical Properties of **1-Octylpyridinium**-Based Ionic Liquids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **1-octylpyridinium**-based ionic liquids (ILs). These compounds are of significant interest due to their tunable properties, which are dictated by the combination of the **1-octylpyridinium** cation with various anions. This document summarizes key quantitative data, details common experimental protocols for their characterization, and visualizes fundamental synthesis and analysis workflows.

Core Physicochemical Properties

The properties of **1-octylpyridinium** ILs, such as melting point, thermal stability, density, and viscosity, are highly dependent on the nature of the accompanying anion.[1] Unlike many of their imidazolium-based counterparts, pyridinium ILs with an octyl chain are often hydrophobic and nearly immiscible with water.[2][3]

Quantitative Data Summary

The following table summarizes key physicochemical data for a range of **1-octylpyridinium** ([OPYR]+) based ionic liquids, providing a comparative look at the influence of the anion.



| Ionic Liquid | Abbreviatio n | Melting Point (°C) | Decomposit ion Temp. (°C) | Density (g·cm ⁻³) @ 25°C | Viscosity (cP) @ 25°C |
|--|--|-----------------------|---------------------------------|--|--------------------------|
| 1- Octylpyridiniu m Bromide | [OPYR]+[Br]- | 58 | 225 | - | - |
| 1- Octylpyridiniu m Tetrafluorobor ate | [OPYR]+[BF4] - | < -20 | 338 | 1.11 | 330 |
| 1- Octylpyridiniu m Hexafluoroar senate | [OPYR]+[AsF ₆] ⁻ | < -20 | 332 | 1.41 | 410 |
| 1- Octylpyridiniu m Bis(trifluorom ethylsulfonyl)i mide | [OPYR]+[Tf2 N] [–] | < -20 | 429 | 1.34 | 150 |
| 1- Octylpyridiniu m Dicyanamide | [OPYR]+[N(C N)2] ⁻ | < -20 | 306 | 1.01 | 60 |
| 1- Octylpyridiniu m Trifluorometh ylsulfonate | [OPYR]+[TfO] - | < -20 | 388 | 1.21 | 160 |

Data compiled from multiple sources.[1][2][3][4]



Synthesis and Experimental Protocols

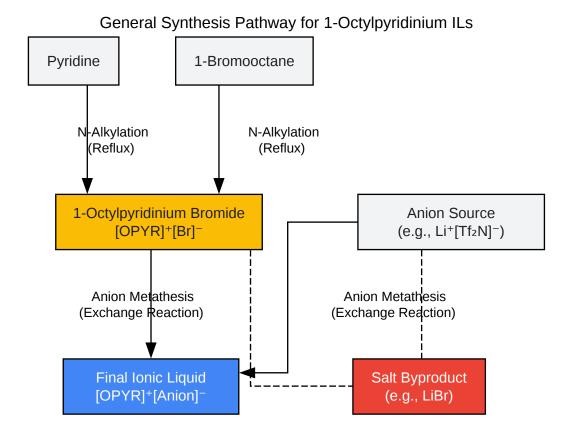
The accurate characterization of **1-octylpyridinium** ILs relies on standardized synthesis and measurement protocols.

General Synthesis of 1-Octylpyridinium-Based Ionic Liquids

The synthesis is typically a two-step process involving N-alkylation followed by anion metathesis (exchange).[5][6]

- N-Alkylation: Pyridine is reacted with an alkylating agent, such as 1-bromooctane, to form the **1-octylpyridinium** bromide precursor. The mixture is typically refluxed for an extended period (e.g., 72 hours at 70°C).[5] The unreacted starting materials are then removed by washing with a suitable solvent like ethyl acetate.[5]
- Anion Metathesis: The resulting 1-octylpyridinium bromide is then reacted with a salt
 containing the desired anion (e.g., lithium bis(trifluoromethylsulfonyl)imide or sodium
 tetrafluoroborate).[1][6] This exchange reaction yields the final ionic liquid, which can be
 purified through extraction and washing.[1]





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Caption: General Synthesis Pathway for 1-Octylpyridinium ILs.

Density Measurement

Density is a fundamental property often measured to understand the packing efficiency of the ions.

Methodology: Densities can be determined at a constant temperature (e.g., 25°C) using either a pre-weighed volumetric flask (1 cm³) or a digital vibrating U-tube densimeter.[1][7]
 For the vibrating tube method, the instrument is calibrated with dry air and pure water before measuring the sample.[8] The uncertainty of these methods is typically low, around ±0.01 g·cm⁻³ or better.[1][8]

Viscosity Measurement

Viscosity is critical for applications involving fluid flow and mass transfer.

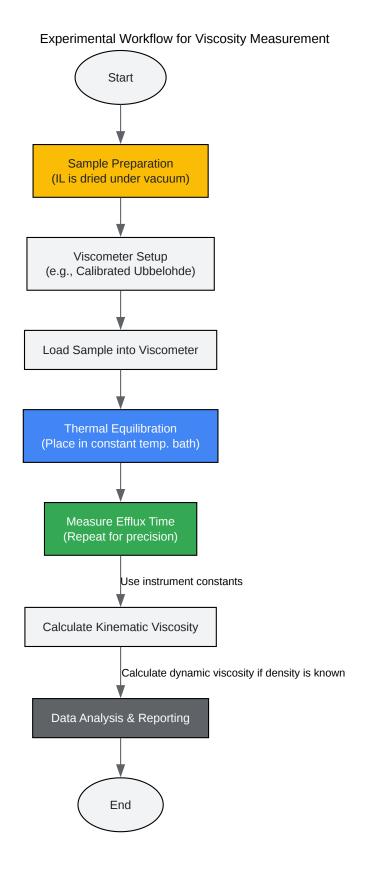


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Methodology: The dynamic or kinematic viscosity is commonly measured using a viscometer.
 [7] An Ubbelohde capillary viscometer can be used, where the time it takes for the liquid to flow between two marks under gravity is measured within a temperature-controlled bath.[9]
 Alternatively, a rotational viscometer measures the torque required to rotate a spindle at a constant speed within the sample.[10] From the measured kinematic viscosity (v) and density (ρ), the dynamic viscosity (η) can be calculated (η = ρ * ν).[11]





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Caption: Experimental Workflow for Viscosity Measurement.



Thermal Stability Analysis

Thermogravimetric analysis (TGA) is used to determine the decomposition temperature, which defines the upper limit of the IL's operational temperature range.

Methodology: A small sample of the ionic liquid is placed in a crucible within a
thermogravimetric analyzer.[12] The sample is heated at a constant rate (e.g., 5 or 10°C/min)
under an inert nitrogen atmosphere.[12][13] The instrument records the mass of the sample
as a function of temperature. The decomposition temperature is often reported as the onset
temperature (T_onset), where significant mass loss begins.[14][15]

Ionic Conductivity Measurement

Conductivity reflects the mobility of ions within the liquid and is crucial for electrochemical applications.

Methodology: Electrical conductivity is measured using a digital conductivity meter with a
probe that is immersed in the temperature-controlled IL sample.[16] The instrument applies
an alternating current to prevent electrolysis and measures the resulting conductance.[11]
The cell is typically calibrated using standard solutions of known conductivity, such as
aqueous KCl solutions.[11] Measurements are often taken across a range of temperatures to
understand the temperature dependence, which frequently follows the Vogel-TammannFulcher (VTF) equation.[17]

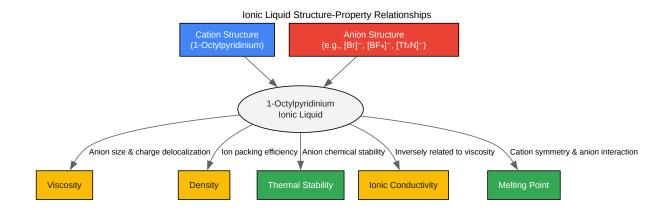
Structure-Property Relationships

The physicochemical properties of **1-octylpyridinium** ILs are not arbitrary; they are a direct consequence of the molecular structure of the constituent ions. The size, shape, and charge distribution of both the cation and the anion dictate the intermolecular forces, which in turn govern the bulk properties.

Cation Influence: The long octyl chain on the pyridinium cation is a primary contributor to the
hydrophobicity and often results in lower melting points compared to shorter-chain
analogues.[2] Adding substituents to the pyridinium ring can further alter properties by
changing the symmetry and charge distribution of the cation.[2]



- Anion Influence: The anion typically has a more pronounced effect on the properties than the cation.[1]
 - Viscosity & Conductivity: Large, complex anions like bis(trifluoromethylsulfonyl)imide
 ([Tf₂N]⁻) can lead to lower viscosities and higher conductivities because they are more
 charge-delocalized and interact less strongly with the cation, allowing for greater ionic
 mobility.[16] In contrast, smaller, more coordinating anions like bromide ([Br]⁻) lead to
 higher melting points and viscosities.
 - Thermal Stability: The chemical nature of the anion is a key determinant of thermal stability. Halide anions generally offer lower stability, while fluorinated anions like [Tf₂N]⁻ provide significantly higher decomposition temperatures.[14]



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Caption: Logical Relationships Between Ion Structure and Properties.

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